2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
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Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O2 and a molecular weight of 242.55 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at 80°C for 10 hours. After the reaction, the excess thionyl chloride is removed by distillation under reduced pressure to obtain the final product .
Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoro-5-(trifluoromethoxy)benzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane and tetrahydrofuran. The major products formed depend on the specific nucleophile or coupling partner used in the reaction.
Scientific Research Applications
2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in medicinal chemistry, it may be used to introduce specific functional groups into drug molecules, thereby modulating their biological activity .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethoxy)benzoyl chloride can be compared with other similar compounds such as:
2-Fluoro-5-(trifluoromethyl)benzoyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3,5-Bis(trifluoromethyl)benzoyl chloride: Contains two trifluoromethyl groups at the 3 and 5 positions.
Pentafluorobenzoyl chloride: Contains five fluorine atoms on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(1-2-6(5)10)15-8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQPJSTXNSFZCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251097 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-89-8 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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